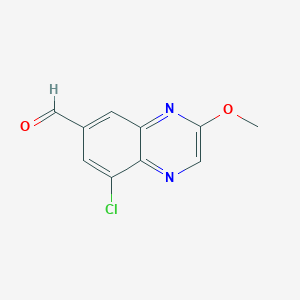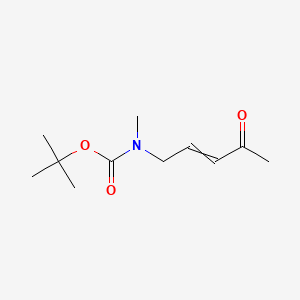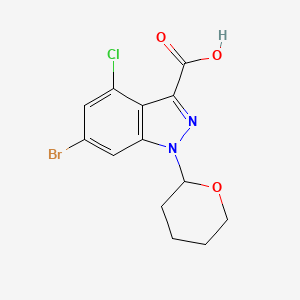
8-Chloro-3-methoxy-6-quinoxalinecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-3-methoxy-6-quinoxalinecarboxaldehyde is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The presence of chloro and methoxy substituents on the quinoxaline ring enhances its chemical reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-methoxy-6-quinoxalinecarboxaldehyde typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 8-chloro-3-methoxy-6-quinoxaline with formylating agents under controlled conditions to introduce the carboxaldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
8-Chloro-3-methoxy-6-quinoxalinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted quinoxalines, depending on the reaction conditions and reagents used.
科学的研究の応用
8-Chloro-3-methoxy-6-quinoxalinecarboxaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 8-Chloro-3-methoxy-6-quinoxalinecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity or interfere with cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-6-methoxy-3-quinolinecarboxaldehyde
- 7-Chloro-3-methyl-8-quinolinecarboxylic acid
- Quinacrine
Uniqueness
8-Chloro-3-methoxy-6-quinoxalinecarboxaldehyde is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of chloro and methoxy groups provides a balance of hydrophobic and electronic properties, making it a versatile compound for various applications.
特性
分子式 |
C10H7ClN2O2 |
|---|---|
分子量 |
222.63 g/mol |
IUPAC名 |
8-chloro-3-methoxyquinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-9-4-12-10-7(11)2-6(5-14)3-8(10)13-9/h2-5H,1H3 |
InChIキー |
OURZDNVZPBIGLL-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=C2C(=CC(=CC2=N1)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B13907070.png)

![(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13907085.png)







![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester](/img/structure/B13907124.png)
![(2-Oxo-1,2-dihydro-benzo[e][1,2,4]triazepin-3-yl)-acetic acid](/img/structure/B13907126.png)

